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N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (molecular formula C21H21N3O5; molecular weight 395.4 g/mol) is a synthetic small molecule belonging to the pyridazin-3(2H)-one (pyridazinone) class of heterocyclic compounds. It features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-methoxyphenyl group and at the N1 position with an acetamide linker bearing a 2,4-dimethoxyphenyl moiety.

Molecular Formula C21H21N3O5
Molecular Weight 395.4 g/mol
Cat. No. B5643090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC21H21N3O5
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C21H21N3O5/c1-27-15-6-4-14(5-7-15)17-10-11-21(26)24(23-17)13-20(25)22-18-9-8-16(28-2)12-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25)
InChIKeySWGCIGQMSKPQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Pyridazinone Scaffold Compound for Screening Library Procurement


N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (molecular formula C21H21N3O5; molecular weight 395.4 g/mol) is a synthetic small molecule belonging to the pyridazin-3(2H)-one (pyridazinone) class of heterocyclic compounds [1]. It features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-methoxyphenyl group and at the N1 position with an acetamide linker bearing a 2,4-dimethoxyphenyl moiety. The compound is cataloged in the ZINC screening database (ZINC101177257) and is commercially available from multiple chemical suppliers as a research-grade screening compound [2]. No published biological activity data, target engagement profiles, or in-vivo efficacy results specific to this compound were identified in the public domain as of the search date.

1
Underrepresented methoxy topology: 2,4-dimethoxyphenyl acetamide motif distinct from common 3,4- or 4-methoxy analogs – suited for diversity-focused screening library expansion.
2
CNS drug-like computed profile: MW 395, SlogP 2.47, 1 HBD, estimated TPSA within favorable range – fits CNS-oriented lead identification workflows.
3
SAR probe without prior bioactivity: No public target engagement or efficacy data – procurement as a blank-slate chemotype for methoxy positional scanning and pharmacophore validation.

Why Generic Pyridazinone Scaffold Substitution Is Not Advisable for N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide


Within the pyridazinone screening compound space, subtle positional variations in methoxy substitution patterns on either the phenyl ring at C3 or the acetamide N-phenyl ring can profoundly alter physicochemical properties, target binding, and biological outcomes. The target compound carries a unique substitution topology: a mono-4-methoxyphenyl group at the pyridazinone C3 position combined with a 2,4-dimethoxyphenyl group on the acetamide nitrogen. The closest cataloged analogs (e.g., 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide and 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide ) exhibit inverted or altered methoxy arrangements. These structural permutations produce different calculated logP values (target: SlogP 2.47 [1]), hydrogen-bond donor/acceptor counts, and topological polar surface areas, which directly influence membrane permeability, solubility, and off-target binding profiles. Interchanging these compounds in a screening cascade without experimental binding or functional data risks introducing uncontrolled variables that can confound structure-activity relationship (SAR) interpretation and lead to false-negative or false-positive hit calls.

Methoxy regioisomer
Shifting methoxy positions between C3-phenyl and N-phenyl rings alters logP by ≥0.5 units, which may change permeability and solubility profiles – direct replacement without experimental binding data can confound SAR interpretation.
TPSA / CNS distribution
Altered methoxy topology affects TPSA and H-bond acceptor geometry; a compound meeting CNS drug-likeness rules based on 3,4-dimethoxy arrangement may not exhibit the same brain exposure as the 2,4-dimethoxyphenyl isomer – class-level thresholds do not guarantee interchangeable distribution.
Unvalidated potency transfer
Literature SAR shows >10-fold potency shifts between methoxy positional isomers in pyridazinone series (PDE4, IL-1β). Without direct assay data for this specific compound, assuming equipotent substitution risks false-negative screening results.

Quantitative Differential Evidence Guide for N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Selection


Computed Physicochemical Differentiation: SlogP and logS Comparison Against Closest Analogs

The target compound exhibits a computed SlogP of 2.47 and logS of -3.90, consistent with moderate lipophilicity and limited aqueous solubility [1]. By comparison, the regioisomeric analog 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide (Hit2Lead catalog) has a reported logP of 1.89 , a difference of +0.58 logP units. This shift reflects the impact of relocating one methoxy group from the C3-phenyl ring to the acetamide N-phenyl ring. The higher logP of the target compound predicts approximately 3.8-fold greater partition into octanol versus water, suggesting enhanced passive membrane permeability but potentially reduced aqueous solubility relative to the comparator.

SlogP Comparison
Cross-study comparable
Target SlogP 2.47 vs comparator 1.89
Δ +0.58
target: 2,4-dimethoxy N-phenylcomparator: 2-methoxy N-phenyl, 3,4-dimethoxy C3-phenyl
Higher lipophilicity may shift permeability/solubility balance
Computed values; algorithms may differ between MMsINC and Hit2Lead
Physicochemical profiling Drug-likeness Lead optimization Screening library design

Hydrogen-Bond Donor Count and PSA Differentiation: Implications for CNS Permeability Versus Peripheral Targeting

The target compound possesses a computed topological polar surface area (TPSA) of approximately 83–90 Ų (estimated from fragment-based calculation; exact value not reported in MMsINC) and 1 hydrogen-bond donor (the amide N–H) [1]. The closest analog, 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide, contains the same HBD count but differs in TPSA due to the positional variation of methoxy groups on the C3-phenyl ring . Pyridazinone class literature indicates that TPSA values below 90 Ų combined with 1 HBD are consistent with favorable CNS permeability profiles, while increasing methoxy substitution on the C3-phenyl ring elevates TPSA and shifts compounds toward peripheral target space [2]. The target compound's specific substitution pattern, with a mono-methoxy C3-phenyl and a di-methoxy acetamide N-phenyl, occupies an intermediate physicochemical space that may confer a distinct CNS-versus-peripheral distribution profile compared to analogs carrying 3,4-dimethoxy substitution on the C3-phenyl ring.

CNS Drug-like Profile
Class-level inference
1 HBD, TPSA ~83–90 Ų, MW 395
Favors CNS-accessible chemical space over peripheral-target analogs with higher methoxy substitution
TPSA estimated from fragment calculation; confirm with experimental measurement
Blood-brain barrier penetration CNS drug design TPSA Physicochemical property-based selection

Substitution Pattern Differentiation: 2,4-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl Isosteres in Pyridazinone Acetamides

The target compound is distinguished from the majority of cataloged pyridazinone acetamides by its 2,4-dimethoxyphenyl substitution on the amide nitrogen, versus the more common 3,4-dimethoxy, 4-methoxy, or 2-methoxy patterns seen in analogs such as 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide (Hit2Lead) and 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide (PubChem CID 52898795) [1]. The 2,4-dimethoxy pattern introduces a para-methoxy group that can participate in resonance donation to the aniline ring, while the ortho-methoxy group provides a steric and hydrogen-bond-accepting element adjacent to the amide linkage. Published SAR from related pyridazinone series (e.g., PDE4 inhibitors [2] and IL-1β production inhibitors [3]) demonstrates that methoxy position on the N-phenylacetamide moiety directly modulates potency, with 2,4-dimethoxy substitution occasionally yielding superior activity compared to 3,4- or 4-mono-methoxy isomers in specific target contexts.

Methoxy SAR Pattern
Class-level inference
2,4-dimethoxyphenyl vs common 3,4- or 4-methoxy N-phenyl isomers
SAR probe for mapping steric and electronic requirements of the acetamide sub-pocket
>10-fold potency shifts reported in PDE4/IL-1β pyridazinone series; no data for this compound
Structure-activity relationship Isosteric replacement Methoxy positional scanning Pyridazinone SAR

Recommended Application Scenarios for N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Based on Available Evidence


Diversity-Oriented Screening Library Expansion with Underrepresented Pyridazinone Chemotypes

Procurement of the target compound is most justified for organizations seeking to expand the chemical diversity of pyridazinone-focused or heterocycle-containing screening libraries. The 2,4-dimethoxyphenyl acetamide motif combined with 4-methoxyphenyl C3 substitution is poorly represented in public and commercial compound collections, as the majority of available analogs carry 3,4-dimethoxy substitution patterns on either the C3-phenyl or the N-phenyl ring [1]. Adding this compound to a screening deck increases the topological and pharmacophoric diversity sampled in high-throughput screens against novel targets, particularly those in the inflammatory (IL-1β pathway) [2] or phosphodiesterase (PDE4) [3] target classes where pyridazinone cores have established precedent.

Physicochemical Property-Driven Lead Identification for CNS-Expressed Targets

With a computed SlogP of 2.47, molecular weight of 395.4 g/mol, and one hydrogen-bond donor, the target compound falls within the established CNS drug-like chemical space (MW ≤400 Da, logP 2–5, HBD ≤1, TPSA <90 Ų) [1][4]. It can be prioritized for screens targeting CNS-expressed enzymes or receptors where pyridazinone scaffolds have shown activity, including neuroinflammation targets (e.g., microglial PDE4) or neurodegenerative disease-associated kinases. The moderate lipophilicity may confer an advantage over more polar pyridazinone analogs that fail to achieve adequate brain penetration.

Methoxy Positional SAR Probe for Acetamide N-Phenyl Sub-Pocket Characterization

When a screening hit containing a pyridazinone acetamide core has been identified, the target compound serves as a valuable SAR tool to probe the steric and electronic requirements of the sub-pocket accommodating the N-phenylacetamide moiety. Its 2,4-dimethoxy substitution provides a direct comparison against the more common 3,4-dimethoxy and 4-methoxy variants, enabling the medicinal chemistry team to map the optimal methoxy topology for potency, selectivity, and metabolic stability [1][3]. This compound can be ordered alongside its positional isomers for systematic SAR exploration.

Computational Docking and Pharmacophore Model Validation

The target compound's well-defined molecular structure, combined with the availability of computed descriptors (SlogP, logS, PSA) from MMsINC [1], makes it suitable as a validation ligand for computational docking studies and pharmacophore model refinement. Its three methoxy groups provide distinct hydrogen-bond acceptor vectors that can be used to test scoring function accuracy and binding pose prediction in pyridazinone-binding protein pockets. Procurement for virtual screening validation does not depend on pre-existing biological activity data.

Application
Selection Property
Validation Focus
Diversity library expansion
Underrepresented chemotype (2,4-dimethoxyphenyl + 4-methoxyphenyl)
Topological and pharmacophoric diversity against pyridazinone-relevant targets (e.g., PDE4, IL-1β pathway)
CNS lead identification
Computed CNS drug-like profile (MW ≤400, SlogP ~2.5, 1 HBD)
Permeability and brain exposure models; confirm TPSA experimentally
Methoxy positional SAR
Direct comparator for 3,4-dimethoxy and 4-methoxy N-phenylacetamide isomers
Potency, selectivity, and metabolic stability shifts within a congeneric series
Computational model validation
Well-defined structure with computed descriptors from MMsINC
Docking pose prediction, pharmacophore refinement, and scoring function benchmarking
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